molecular formula C4H6N2O6 B15409949 5,5-Dihydroxybarbituric acid monohydrate CAS No. 828939-96-4

5,5-Dihydroxybarbituric acid monohydrate

Cat. No.: B15409949
CAS No.: 828939-96-4
M. Wt: 178.10 g/mol
InChI Key: QHOWICOSTGOXLY-UHFFFAOYSA-N
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Description

5,5-Dihydroxybarbituric acid monohydrate, more commonly known as Alloxan, is an organic compound with the molecular formula C₄H₄N₂O₅ and a molecular weight of 160.09 g/mol . This derivative of barbituric acid and pyrimidine is a pale yellow solid . It has been historically significant since its original preparation in 1818 and is one of the oldest named organic compounds . In modern research, Alloxan is primarily valued for its ability to induce insulin-dependent diabetes mellitus in laboratory animals, a model crucial for studying the disease's pathophysiology and potential treatments . Its core mechanism of action involves selective toxicity to insulin-producing pancreatic beta cells. This selectivity arises because Alloxan is a glucose analogue that preferentially accumulates in beta cells through uptake via the GLUT2 glucose transporter . Intracellularly, its toxicity is mediated by the generation of reactive oxygen species (ROS) through redox cycling with its reduction products, dialuric acid and an alloxan radical semiquinone . This process leads to rapid destruction of beta cells. It is important to note that most studies indicate alloxan is not toxic to human beta-cells, likely due to differing glucose uptake mechanisms, but it is toxic to liver and kidney tissues in high doses, which also express the GLUT2 transporter . Beyond its primary use in diabetes research, Alloxan is also involved in the synthesis of other chemical compounds, such as the purple dye murexide . Researchers should be aware that Alloxan is highly unstable in aqueous solution, with an estimated half-life of only 1.5 minutes under physiological conditions due to hydrolysis to alloxanic acid . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

828939-96-4

Molecular Formula

C4H6N2O6

Molecular Weight

178.10 g/mol

IUPAC Name

5,5-dihydroxy-1,3-diazinane-2,4,6-trione;hydrate

InChI

InChI=1S/C4H4N2O5.H2O/c7-1-4(10,11)2(8)6-3(9)5-1;/h10-11H,(H2,5,6,7,8,9);1H2

InChI Key

QHOWICOSTGOXLY-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(O)O.O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 5,5-Dihydroxybarbituric Acid Monohydrate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Crystal Features Notable Applications/Properties
5,5-Dihydroxybarbituric acid monohydrate C₄H₄N₂O₅·H₂O 178.10 -OH at C5; H₂O 3D H-bonded network (N–H···O, O–H···O) Diabetes research
5,5-Dibenzylbarbituric acid C₁₈H₁₆N₂O₃ 308.34 Benzyl at C5 Monoclinic crystals; π-π stacking Pharmaceutical intermediates
5,5-Dibromobarbituric acid C₄H₂Br₂N₂O₃ 285.88 Br at C5 Hemisolvate with methanol; unequal C–Br bond lengths Crystallography studies
5,5-Dimethylbarbituric acid C₆H₈N₂O₃ 156.14 CH₃ at C5 Planar ring; weak H-bonding Precursor for alkylated derivatives
5,5-Diethylbarbituric acid C₈H₁₂N₂O₃ 184.19 CH₂CH₃ at C5 Lipophilic; limited H-bonding Enzyme inhibition studies

Hydrogen Bonding and Crystallographic Features

  • 5,5-Dihydroxybarbituric acid monohydrate: Forms a 3D H-bonded network via N–H···O=C and O–H···O interactions. The monohydrate structure includes water molecules bridging barbiturate rings, creating R₂²(8) and R₂²(10) motifs . In contrast, its trihydrate form exhibits layered sheets stabilized by three water molecules .
  • 5,5-Dibromobarbituric acid: Exhibits unique C–Br bond asymmetry (1.97 Å vs. 2.04 Å) due to steric and electronic effects. Its methanol hemisolvate structure shows Br···O halogen bonds, which are absent in hydroxylated analogues .
  • 5-Alkyl derivatives (e.g., 5,5-dimethyl) : Reduced H-bond capacity due to bulky alkyl groups, leading to simpler 1D chains or isolated molecules .

Reactivity and Functional Differences

  • Oxidative Sensitivity : The hydroxyl groups in 5,5-dihydroxybarbituric acid make it prone to redox reactions, forming dimeric alloxantin upon partial reduction . Brominated or benzylated derivatives lack this reactivity due to electron-withdrawing substituents .
  • Solubility: 5,5-Dihydroxybarbituric acid is water-soluble (monohydrate) but becomes less so in organic solvents, whereas 5,5-dibenzyl and 5,5-diethyl derivatives are lipophilic .
  • Biological Activity : Alloxan derivatives are toxic to pancreatic cells , while 5,5-dialkyl variants show anticonvulsant or enzyme-inhibitory effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,5-dihydroxybarbituric acid monohydrate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions of urea with substituted malonic acid derivatives under controlled pH and temperature. Key parameters include stoichiometric ratios of reactants (e.g., urea:malonic acid derivatives ≈ 1:2), solvent selection (e.g., aqueous or ethanol-water mixtures), and reflux duration (6–12 hours). Factorial design experiments (e.g., varying temperature, pH, and solvent polarity) can systematically optimize yield and purity . Post-synthesis, recrystallization from water or ethanol is critical to isolate the monohydrate form .

Q. Which analytical techniques are most effective for characterizing the structure of 5,5-dihydroxybarbituric acid monohydrate?

  • Methodological Answer : A multi-technique approach is essential:

  • X-ray diffraction (XRD) : Resolves crystal structure, hydrogen-bonding networks, and hydration state (monohydrate confirmation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding (e.g., downfield shifts for hydroxyl groups) .
  • FT-IR : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹, O-H bands at ~3200 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Quantifies water content to distinguish monohydrate from anhydrous forms .

Q. How does the stability of 5,5-dihydroxybarbituric acid monohydrate vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at 2–8°C to prevent dehydration or thermal degradation.
  • Humidity : Use desiccators with silica gel to maintain monohydrate integrity (RH < 40%) .
  • Light exposure : Amber glassware or opaque containers mitigate photolytic degradation, particularly for enolizable barbiturates . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) predicts long-term behavior .

Q. What protocols ensure accurate assessment of purity in 5,5-dihydroxybarbituric acid monohydrate?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities; mobile phase gradients (e.g., water:acetonitrile) resolve polar byproducts .
  • TLC : Silica gel plates with ethyl acetate:methanol (9:1) as eluent; visualize using iodine vapor or UV fluorescence .
  • Elemental analysis : Validate stoichiometry (C, H, N) to confirm monohydrate composition .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic properties of 5,5-dihydroxybarbituric acid monohydrate?

  • Methodological Answer : Single-crystal XRD reveals layered hydrogen-bonded chains involving hydroxyl and carbonyl groups. For example, O-H···O interactions between adjacent molecules (bond lengths ~2.8 Å) stabilize the monoclinic lattice (space group P2₁/n) . Computational tools like Mercury or TOPOS model these interactions and predict solubility behavior .

Q. Can computational modeling predict the reactivity and acid-base behavior of 5,5-dihydroxybarbituric acid derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate pKa values and tautomeric equilibria. For example, enol-keto tautomerism in aqueous solutions affects nucleophilic reactivity . Molecular dynamics simulations (e.g., GROMACS) model solvation effects and hydration shell dynamics .

Q. What mechanistic insights explain the reactivity of 5,5-dihydroxybarbituric acid in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism:

Deprotonation : Hydroxyl groups act as leaving groups under basic conditions (pH > 10).

Nucleophilic attack : Substitution at C5 occurs with pyridine or amines, forming 5,5-disubstituted derivatives . Isotopic labeling (²H/¹⁸O) and LC-MS track intermediate formation .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for barbituric acid derivatives?

  • Methodological Answer : Discrepancies often arise from hydration state or measurement conditions. Standardize protocols:

  • Solubility : Use shake-flask method with HPLC quantification at 25°C .
  • pKa determination : Employ potentiometric titration in ionic-strength-adjusted solutions (e.g., 0.15 M KCl) . Cross-validate with computational predictions (e.g., SPARC) .

Q. What experimental designs are optimal for studying the pharmacokinetic properties of 5,5-dihydroxybarbituric acid derivatives?

  • Methodological Answer : Use in vitro-in vivo correlation (IVIVC) models:

  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp values).
  • Metabolic stability : Liver microsomes (human/rat) quantify CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis with LC-MS/MS detection .

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